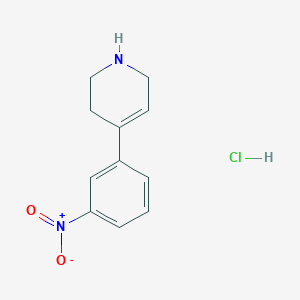
4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound that belongs to the class of nitrophenyl derivatives It is characterized by the presence of a nitro group (-NO2) attached to the benzene ring and a tetrahydropyridine ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride typically involves the nitration of phenyl derivatives followed by cyclization reactions. One common synthetic route includes the nitration of 3-nitroaniline to form 3-nitrophenyl hydrazine, which is then cyclized with ethyl acetoacetate to yield the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactions using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carefully controlled to ensure the selective formation of the nitro group at the desired position on the benzene ring. Subsequent steps include purification and crystallization to obtain the hydrochloride salt form.
化学反応の分析
Types of Reactions: 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.
Major Products Formed:
Oxidation: Formation of nitrophenol derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride has found applications in various scientific fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism by which 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The specific molecular targets and pathways involved depend on the context of its application, such as its role in antimicrobial activity or antioxidant properties.
類似化合物との比較
4-Nitrophenol
3-Nitroaniline
4-Nitrophenyl hydrazine
Ethyl acetoacetate derivatives
生物活性
4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine hydrochloride (CAS: 2409597-54-0) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H12ClN2O2
- Molecular Weight : 240.69 g/mol
- CAS Number : 2409597-54-0
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with various biological targets. The presence of the nitrophenyl group is significant as it enhances the compound's ability to form reactive intermediates that can interact with cellular macromolecules.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydropyridine compounds exhibit significant anticancer properties. For instance, compounds structurally related to 4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine have shown cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine | MCF-7 | 0.65 | Induction of apoptosis |
| 4-(3-Nitrophenyl)-1,2,3,6-tetrahydropyridine | HCT-116 | 2.41 | Cell cycle arrest |
These findings suggest that the compound may induce apoptosis through the activation of caspases and modulation of cell cycle regulatory proteins such as p53 .
Neuroprotective Effects
The neuroprotective potential of tetrahydropyridine derivatives has also been explored. In models of neurodegenerative diseases like Parkinson's disease, compounds similar to 4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine have been shown to mitigate dopaminergic neuron loss.
- Study Findings : In a mouse model treated with MPTP (a neurotoxin), administration of tetrahydropyridine derivatives resulted in a significant reduction in neuronal cell death and preservation of striatal dopamine levels .
Case Studies and Research Findings
- Neurotoxicity Study :
- Cytotoxicity Assessment :
特性
IUPAC Name |
4-(3-nitrophenyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c14-13(15)11-3-1-2-10(8-11)9-4-6-12-7-5-9;/h1-4,8,12H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLISCQRUKIQIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=CC(=CC=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














